molecular formula C34H34O4 B14182571 Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione CAS No. 926896-66-4

Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione

Cat. No.: B14182571
CAS No.: 926896-66-4
M. Wt: 506.6 g/mol
InChI Key: LYWRHBPTVKILSF-UHFFFAOYSA-N
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Description

Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione is an organic compound with the molecular formula C22H26O2. It is also known as 4,4’-di-tert-butylbenzil. This compound is characterized by the presence of two tert-butylphenoxy groups attached to an ethanedione core. It is a crystalline solid with a melting point of approximately 104.0-104.5°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione typically involves the reaction of 4-tert-butylphenol with benzil under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione is unique due to its specific combination of tert-butylphenoxy groups and ethanedione core, which imparts distinct chemical and physical properties.

Properties

CAS No.

926896-66-4

Molecular Formula

C34H34O4

Molecular Weight

506.6 g/mol

IUPAC Name

1,2-bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione

InChI

InChI=1S/C34H34O4/c1-33(2,3)25-11-19-29(20-12-25)37-27-15-7-23(8-16-27)31(35)32(36)24-9-17-28(18-10-24)38-30-21-13-26(14-22-30)34(4,5)6/h7-22H,1-6H3

InChI Key

LYWRHBPTVKILSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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